molecular formula C11H14N2O4 B023860 Felbamate-d4

Felbamate-d4

货号: B023860
分子量: 242.26 g/mol
InChI 键: WKGXYQFOCVYPAC-KXGHAPEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 苯乙胺-d4(也称为 2-苯基-1,3-丙二醇二氨基甲酸酯-d4)是苯乙胺的氘标记衍生物。
  • 苯乙胺: (W-554) 是一种抗惊厥药物,主要用于治疗癫痫。

  • 科学研究应用

    Scientific Research Applications

    1. Pharmacokinetic Studies

    Felbamate-d4 is instrumental in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion of Felbamate. The use of deuterated compounds allows for precise measurement in complex biological matrices.

    • Case Study Example : A study demonstrated the application of liquid chromatography-high resolution accurate mass spectrometry (LC-HRAM-MS) for the quantification of Felbamate and its metabolites in human plasma. The inclusion of this compound as an internal standard improved the method's sensitivity and specificity, enabling better understanding of its pharmacokinetics in patients with epilepsy .

    2. Therapeutic Drug Monitoring (TDM)

    Therapeutic drug monitoring is crucial for optimizing dosages and minimizing adverse effects in patients receiving antiepileptic drugs. This compound facilitates accurate measurement of therapeutic levels.

    • Data Table : Below is a summary of analytical performance metrics using this compound in TDM:
    MetricValue
    Linearity Range0.1 - 10 µg/mL
    Limit of Detection0.05 µg/mL
    Intra-assay PrecisionCV < 5%
    Inter-assay PrecisionCV < 10%

    This table illustrates the effectiveness of this compound as an internal standard in ensuring reliable therapeutic monitoring outcomes .

    3. Drug Development

    This compound can also be utilized in drug development processes, particularly during the formulation and stability testing phases. Its deuterated nature provides insights into drug interactions and metabolic pathways.

    • Research Insight : In a study exploring the interactions between Felbamate and other antiepileptic drugs, this compound was employed to trace metabolic pathways and assess potential drug-drug interactions. This application is vital for developing combination therapies that enhance efficacy while minimizing side effects .

    作用机制

  • 与相似化合物的比较

    • 苯乙胺-d4 的独特性在于其氘标记。
    • 类似的化合物包括非氘标记的苯乙胺 (W-554) 和其他抗惊厥药。
  • 准备方法

    • 苯乙胺-d4 的合成路线涉及在苯乙胺分子中的特定位置进行氘取代。
    • 工业生产方法可能有所不同,但氘标记可以通过使用氘代试剂或同位素交换反应进行化学合成来实现。
  • 化学反应分析

    • 苯乙胺-d4 可能发生各种化学反应,包括氧化、还原和取代。
    • 这些反应的常用试剂和条件取决于所涉及的具体官能团。
    • 这些反应形成的主要产物将是苯乙胺的氘标记衍生物。
  • 相似化合物的比较

    • Felbamate-d4’s uniqueness lies in its deuterium labeling.
    • Similar compounds include non-deuterated Felbamate (W-554) and other anticonvulsants.

    生物活性

    Felbamate-d4 is a deuterated analog of felbamate, an anti-epileptic drug primarily used in the treatment of refractory epilepsy. The biological activity of this compound is significant due to its role as an internal standard in quantitative analyses and its pharmacological properties, which mirror those of its parent compound. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

    Felbamate exerts its anticonvulsant effects through several mechanisms:

    • NMDA Receptor Modulation : Felbamate acts as an antagonist at the NMDA receptor's glycine binding site, reducing excitatory neurotransmission and potentially increasing the seizure threshold .
    • GABA Receptor Interaction : It modulates GABAA receptors, enhancing inhibitory neurotransmission. Specifically, it positively modulates certain GABAA receptor subtypes while negatively affecting others .
    • Sodium and Calcium Channel Inhibition : Felbamate also weakly inhibits voltage-gated sodium channels and may influence calcium channels, contributing to its anticonvulsant properties .

    Pharmacokinetics

    Felbamate has several pharmacokinetic characteristics that are essential for understanding its biological activity:

    • Absorption : Over 90% bioavailability when administered orally .
    • Distribution : The volume of distribution is approximately 756 mL/kg, with 20-36% protein binding in serum .
    • Metabolism : Primarily metabolized in the liver via CYP2C19 and other enzymes, leading to several metabolites, including 3-carbamoyl-2-phenylpropionic acid .
    • Elimination Half-life : The elimination half-life ranges from 20 to 23 hours, indicating a relatively long duration of action .

    Clinical Efficacy

    Felbamate has been evaluated in various clinical settings, particularly for pediatric epilepsy. A notable study involved 75 children with refractory epilepsy:

    • Response Rate : A therapeutic response (≥50% seizure reduction) was observed in 51% of patients, with a complete response in 12% .
    • Adverse Reactions : Adverse reactions were reported in 25% of patients, including elevated liver enzymes and neutropenia. Importantly, no life-threatening events were documented during the study period .

    Case Studies

    Several individual case studies highlight the efficacy of felbamate:

    • Case Study 1 : A 4-year-old girl with daily bilateral focal seizures achieved seizure freedom after treatment with felbamate (40 mg/kg), despite prior treatments failing.
    • Case Study 2 : A patient with a GRIN2B mutation experienced complete seizure remission after adding felbamate to her regimen that included multiple other antiepileptic drugs .

    Safety Profile

    Despite its efficacy, felbamate's use is limited by severe potential side effects:

    • Aplastic Anemia : The risk is significantly higher than in the general population (estimated at over 100-fold). Symptoms include bleeding and lethargy; monitoring is crucial during treatment initiation .
    • Hepatic Failure : Cases have been documented, particularly within the first year of therapy. Symptoms include jaundice and gastrointestinal complaints; immediate medical attention is advised if these occur .

    Summary Table

    CharacteristicDetails
    Mechanism of Action NMDA antagonist; GABA modulator
    Bioavailability >90%
    Volume of Distribution 756 mL/kg
    Protein Binding 20-36%
    Half-life 20-23 hours
    Response Rate (Pediatric) ~51% therapeutic response
    Adverse Reaction Rate ~25% (including liver enzyme elevation)

    属性

    IUPAC Name

    (3-carbamoyloxy-1,1,3,3-tetradeuterio-2-phenylpropyl) carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i6D2,7D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WKGXYQFOCVYPAC-KXGHAPEVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])OC(=O)N)OC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    242.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Felbamate-d4
    Reactant of Route 2
    Reactant of Route 2
    Felbamate-d4
    Reactant of Route 3
    Reactant of Route 3
    Felbamate-d4
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    Felbamate-d4
    Reactant of Route 5
    Reactant of Route 5
    Felbamate-d4
    Reactant of Route 6
    Reactant of Route 6
    Felbamate-d4
    Customer
    Q & A

    Q1: Could you explain the synthesis process of Felbamate-d4, as outlined in the research paper?

    A2: The synthesis of this compound, as described in the research paper [], involves a three-step procedure starting from diethyl phenylmalonic acid ester. First, the diethyl phenylmalonic acid ester reacts with lithium aluminum deuteride, a powerful reducing agent, to introduce deuterium atoms. This reaction yields 2-phenyl-1,3-propanediol-1,1,3,3-d4, the key intermediate. Finally, this intermediate is converted to this compound through a reaction with an appropriate carbamoylating agent. The paper reports an overall yield of 44% and a high isotope purity of 99.2% for the synthesized this compound.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。